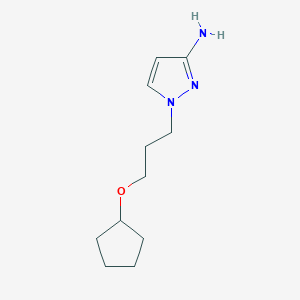
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a cyclopentyloxy group attached to a propyl chain, which is further connected to a pyrazol-3-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclopentyloxypropyl Intermediate: This step involves the reaction of cyclopentanol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(cyclopentyloxy)propanol.
Amination Reaction: The intermediate 3-(cyclopentyloxy)propanol is then reacted with hydrazine hydrate to form 3-(cyclopentyloxy)propylhydrazine.
Cyclization: The final step involves the cyclization of 3-(cyclopentyloxy)propylhydrazine with an appropriate diketone, such as 1,3-diketone, under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopentyloxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-4-amine: Similar structure with a different position of the amine group.
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-carboxamide: Contains a carboxamide group instead of an amine.
Uniqueness
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-(3-cyclopentyloxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13) |
InChIキー |
MZSPBUMAWGKCSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OCCCN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



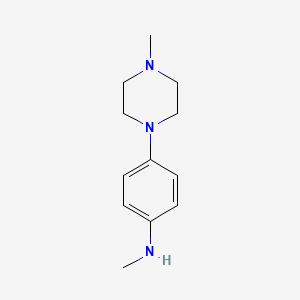
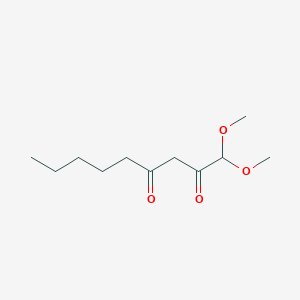
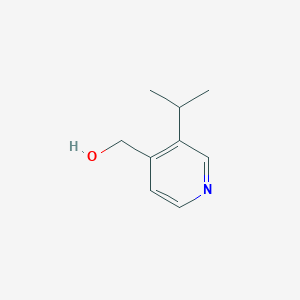
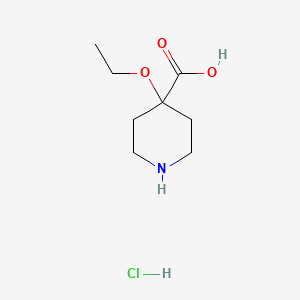
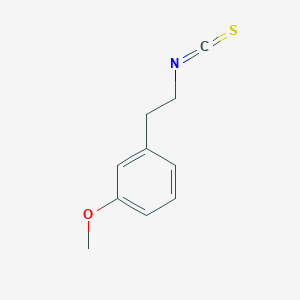
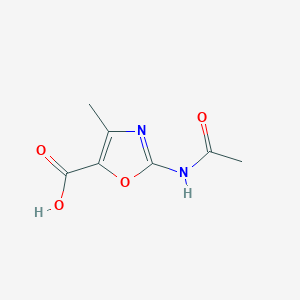
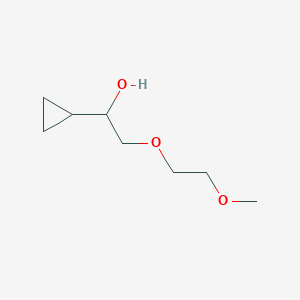
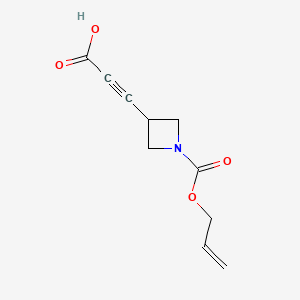
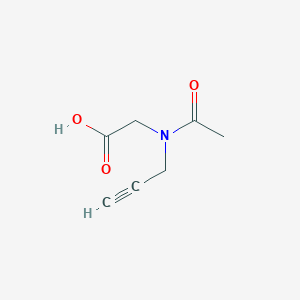
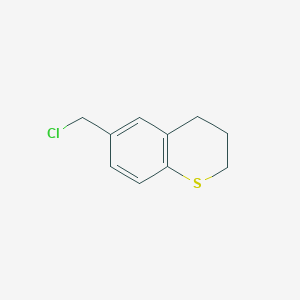
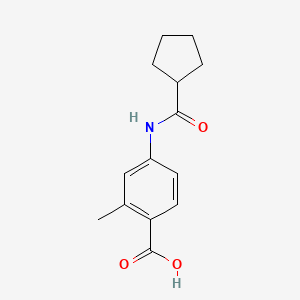
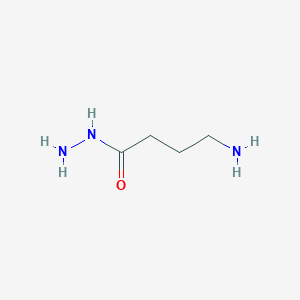
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
